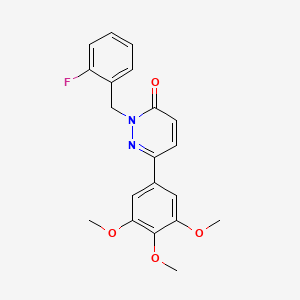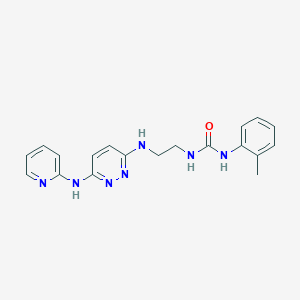
1-(2-((6-(Pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((6-(Pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-3-(o-tolyl)urea is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((6-(Pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-3-(o-tolyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of Pyridazinyl Intermediate: The initial step involves the synthesis of a pyridazinyl intermediate through a series of reactions, including nitration, reduction, and cyclization.
Coupling with Pyridinyl Group: The pyridazinyl intermediate is then coupled with a pyridinyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions.
Urea Formation: The final step involves the formation of the urea linkage by reacting the coupled intermediate with an isocyanate derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-((6-(Pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-3-(o-tolyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-(2-((6-(Pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-3-(o-tolyl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(2-((6-(Pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-((6-(Pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-3-(m-tolyl)urea: Similar structure with a different position of the methyl group.
1-(2-((6-(Pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea: Similar structure with a different position of the methyl group.
1-(2-((6-(Pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-3-phenylurea: Similar structure with a phenyl group instead of a tolyl group.
Uniqueness
1-(2-((6-(Pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-3-(o-tolyl)urea is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c1-14-6-2-3-7-15(14)23-19(27)22-13-12-21-17-9-10-18(26-25-17)24-16-8-4-5-11-20-16/h2-11H,12-13H2,1H3,(H,21,25)(H,20,24,26)(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRGTHAQWOKQCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
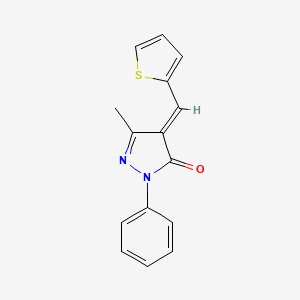
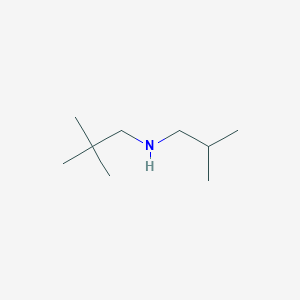
![3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole](/img/structure/B2519720.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2,4-dimethoxyphenyl)propan-1-one](/img/structure/B2519721.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]urea](/img/structure/B2519724.png)
![1-(3-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one](/img/structure/B2519725.png)
![Acetic acid, 2-[[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-](/img/structure/B2519726.png)
![3-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine](/img/structure/B2519728.png)
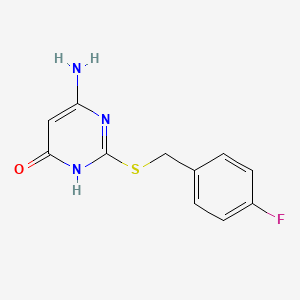
![4-({1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]pyrrolidin-3-yl}oxy)-2-methylpyrimidine](/img/structure/B2519734.png)

![2-(4-(Ethylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2519736.png)
![2-{[1-(2-Phenoxybenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2519737.png)
